molecular formula C16H13NO6 B2459095 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid CAS No. 199584-76-4

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid

Cat. No. B2459095
CAS RN: 199584-76-4
M. Wt: 315.281
InChI Key: ODPKAYDGXBEOJX-UHFFFAOYSA-N
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Description

The compound “4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid” is a complex organic molecule. It contains a benzene ring which is a common structure in organic chemistry. The methoxy group (-OCH3), carbamoyl group (-CONH2), and carboxylic acid groups (-COOH) are functional groups attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. A common approach might involve Friedel-Crafts acylation or alkylation to introduce the carbamoyl group, followed by a series of steps to introduce the methoxy and carboxylic acid groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The methoxy, carbamoyl, and carboxylic acid groups each contribute different properties to the molecule, affecting its reactivity, polarity, and other characteristics .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzene ring is relatively stable but can undergo electrophilic aromatic substitution. The carbamoyl group could participate in reactions involving the carbonyl group or the amine. The methoxy group might undergo reactions involving the ether linkage or the methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and carboxylic acid groups could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its structure and compared with experimental data .

properties

IUPAC Name

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-23-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15(19)20)8-13(12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPKAYDGXBEOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid

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